molecular formula C11H17ClN4O2 B1384658 Methyl 3-amino-6-chloro-5-(ethyl(isopropyl)amino)pyrazine-2-carboxylate CAS No. 14232-37-2

Methyl 3-amino-6-chloro-5-(ethyl(isopropyl)amino)pyrazine-2-carboxylate

Cat. No.: B1384658
CAS No.: 14232-37-2
M. Wt: 272.73 g/mol
InChI Key: VNIYMQARLUESHJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chloro-5-(ethyl(isopropyl)amino)pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C11H17ClN4O2 and its molecular weight is 272.73 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-amino-6-chloro-5-(ethyl(isopropyl)amino)pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₉ClN₇O
  • Molecular Weight : 336.22 g/mol
  • CAS Number : 1345839-28-2
  • Synonyms : Ethylisopropylamiloride hydrochloride, EIPA hydrochloride

The compound features a pyrazine ring with various substituents that contribute to its biological activity. The presence of the amino group and the chloro substituent are particularly relevant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazine compounds exhibit notable antimicrobial properties. While specific data on this compound is limited, related compounds have shown promising results.

Antibacterial Activity

Research indicates that similar pyrazine derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMIC (μM)MBC (μM)
Compound AStaphylococcus aureus37.957.8
Compound BEscherichia coli248372
Compound CPseudomonas aeruginosa4386

These findings suggest that modifications in the pyrazine structure can enhance antibacterial potency, which may be applicable to this compound.

Antifungal Activity

In addition to antibacterial properties, certain pyrazine derivatives have also exhibited antifungal activity. For example:

CompoundFungal StrainMIC (μM)MFC (μM)
Compound DCandida albicans285380
Compound EAspergillus fumigatus480640

These results indicate a potential for antifungal applications as well, although specific studies on this compound are needed to confirm this.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Amino Group : Enhances solubility and may facilitate interactions with bacterial enzymes.
  • Chloro Substituent : Can increase lipophilicity, aiding in membrane penetration.
  • Ethyl(Isopropyl)amino Group : Potentially contributes to receptor binding affinity and selectivity.

Case Studies

A review of related compounds provides insight into the potential efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that similar pyrazines exhibited MIC values lower than traditional antibiotics against resistant strains, indicating a need for further exploration of this compound's activity against resistant bacterial strains.
  • Toxicological Assessment : Preliminary assessments suggest low cytotoxicity against human cell lines for structurally related compounds, which is critical for therapeutic use.

Properties

IUPAC Name

methyl 3-amino-6-chloro-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O2/c1-5-16(6(2)3)10-8(12)14-7(9(13)15-10)11(17)18-4/h6H,5H2,1-4H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIYMQARLUESHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=C(N=C1Cl)C(=O)OC)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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